3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide
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Overview
Description
3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by the presence of a benzothiazine ring system with a nitrophenyl substituent at the 3-position and a dioxide functional group at the 2,2-position
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit potent antimicrobial activity .
Mode of Action
It is known that many antimicrobial agents work by inhibiting essential biochemical pathways in the target organisms, leading to their death or growth inhibition .
Biochemical Pathways
Many antimicrobial agents act by disrupting cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they may lead to the death or growth inhibition of susceptible microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitroaniline with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the benzothiazine ring system. The reaction is usually carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Bases: Triethylamine for facilitating cyclization reactions.
Solvents: Dichloromethane and ethanol are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Benzothiazole Derivatives: Similar in structure but with different substituents, these compounds also show diverse biological properties.
Uniqueness
3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide is unique due to the presence of both a nitrophenyl group and a dioxide functional group, which confer distinct chemical reactivity and biological activity compared to other benzothiazine derivatives.
Properties
IUPAC Name |
3-(4-nitrophenyl)-1,4-dihydro-2λ6,3-benzothiazine 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-16(18)14-7-5-13(6-8-14)15-9-11-3-1-2-4-12(11)10-21(15,19)20/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMVWWRKTJLOBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CS(=O)(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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